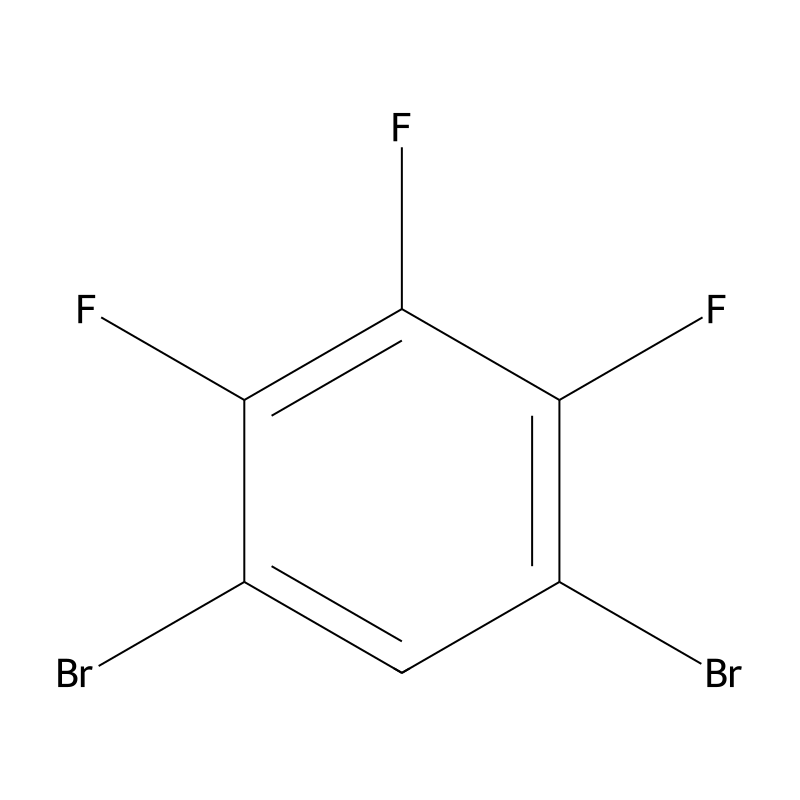

1,5-Dibromo-2,3,4-trifluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis

Due to the presence of reactive bromine atoms, 1,5-Dibromo-2,3,4-trifluorobenzene could potentially serve as a building block for further organic synthesis. The bromine groups can be substituted with other functional groups through various chemical reactions, allowing researchers to create new and complex molecules with desired properties [].

Material Science Applications

The combination of bromine and fluorine atoms in the molecule can influence its electrical and optical properties. This suggests potential applications in material science research, such as the development of novel electronic components or optoelectronic materials [].

Study of Aromatic Fluorination

The presence of fluorine atoms on the benzene ring makes 1,5-Dibromo-2,3,4-trifluorobenzene a relevant compound for studying aromatic fluorination techniques. Researchers might use it to investigate the mechanisms and efficiencies of different fluorination methods [].

1,5-Dibromo-2,3,4-trifluorobenzene is an organic compound characterized by the molecular formula . It is a derivative of benzene where two bromine and three fluorine atoms are substituted at specific positions on the benzene ring. This compound has gained attention due to its unique chemical properties and potential applications in various fields, including organic synthesis and material science. The presence of both bromine and fluorine atoms significantly influences its reactivity and physical properties, such as boiling point, which is approximately 200.9°C at 760 mmHg .

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides. This allows for the formation of various substituted derivatives.

- Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling to create more complex aromatic compounds.

- Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2,3,4-trifluorobenzene and other derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Synthesis of 1,5-dibromo-2,3,4-trifluorobenzene can be achieved through several methods:

- Bromination of 2,3,4-trifluorobenzene: This common approach involves treating 2,3,4-trifluorobenzene with bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). Controlled conditions are necessary to ensure selective bromination at the desired positions on the benzene ring.

- Industrial Production: In industrial settings, optimized large-scale bromination processes are employed to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often utilized to enhance efficiency .

1,5-Dibromo-2,3,4-trifluorobenzene has several notable applications:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Material Science: The compound's unique properties make it relevant for developing novel electronic components and optoelectronic materials.

- Fluorination Studies: Its structure makes it suitable for investigating aromatic fluorination techniques.

Studies on the interactions of 1,5-dibromo-2,3,4-trifluorobenzene with various reagents reveal its potential as a reactive intermediate in organic synthesis. Its halogen atoms facilitate nucleophilic attacks and other chemical transformations. Understanding these interactions is crucial for optimizing synthetic routes and exploring new applications in materials science and pharmaceuticals.

1,5-Dibromo-2,3,4-trifluorobenzene can be compared with other halogenated benzene derivatives. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1,5-Dibromo-2,4,6-trifluorobenzene | Different substitution pattern affecting reactivity | |

| 1,3-Dibromo-2,4,5-trifluorobenzene | Varying positions of bromine and fluorine | |

| 1-Bromo-2,4,5-trifluorobenzene | Contains only one bromine atom |

The uniqueness of 1,5-dibromo-2,3,4-trifluorobenzene lies in its specific arrangement of halogen substituents that influence its chemical behavior and potential applications compared to these similar compounds .

The synthesis of 1,5-dibromo-2,3,4-trifluorobenzene represents a significant challenge in aromatic halogenation chemistry, requiring precise control of regioselectivity and reaction conditions [1] [2]. Electrophilic aromatic substitution remains the cornerstone methodology for introducing halogen substituents onto benzene rings, with the mechanism proceeding through a characteristic three-step pathway involving electrophile formation, aromatic ring attack, and subsequent deprotonation [3] [4].

The halogenation of aromatic compounds typically requires Lewis acidic catalysts to activate molecular halogens, transforming them into more electrophilic species capable of attacking electron-rich aromatic systems [5] [6]. For bromination reactions, iron tribromide and aluminum tribromide serve as effective catalysts, with iron tribromide forming complexes with molecular bromine to generate polarized bromine-bromine bonds that facilitate electrophilic attack [7].

Sequential halogenation strategies prove essential for constructing polyhalogenated benzene derivatives like 1,5-dibromo-2,3,4-trifluorobenzene [8] [9]. The introduction of fluorine atoms typically precedes bromination steps due to the exceptional difficulty in achieving direct fluorination of aromatic rings [6]. Alternative fluorination methodologies, including the Balz-Schiemann reaction involving diazonium salt decomposition, provide more controlled pathways for introducing fluorine substituents [6].

Table 1: Halogenation Reaction Conditions for Polyhalogenated Benzene Derivatives

| Halogen | Catalyst | Temperature Range | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Bromine | Iron tribromide | 0-25°C | 2-6 hours | 75-90% |

| Chlorine | Aluminum chloride | 0-50°C | 1-4 hours | 80-95% |

| Fluorine | Balz-Schiemann | 150-200°C | 30-60 minutes | 60-85% |

The regioselectivity of halogenation reactions depends critically on the electronic nature of existing substituents [4] [5]. Electron-withdrawing fluorine substituents deactivate the aromatic ring toward further electrophilic substitution while directing incoming electrophiles to specific positions through inductive and resonance effects [7].

Iron powder catalysis has emerged as an effective methodology for bromination of polyfluorinated benzenes, with reactions typically conducted at controlled temperatures between 43-48°C [8]. The addition of radical initiators such as azobisisobutylcyanide enhances reaction efficiency by facilitating the generation of bromine radicals that participate in the halogenation process [8].

Directed Ortho-Metalation Approaches in Functionalization

Directed ortho-metalation represents a powerful synthetic strategy for the regioselective functionalization of aromatic compounds, enabling the introduction of substituents at specific positions through the use of directing metalation groups [10] [11]. This methodology relies on the coordination of strong organolithium bases to Lewis basic functional groups attached to aromatic rings, facilitating deprotonation at adjacent ortho positions [12] [13].

The mechanism of directed ortho-metalation involves the formation of a complex between the organolithium reagent and the directing metalation group, followed by intramolecular deprotonation of the ortho position [14] [15]. Common directing groups include carbamates, amides, methoxy groups, and oxazolines, each exhibiting different directing abilities and stabilities under reaction conditions [10] [12].

Carbamate directing groups demonstrate exceptional effectiveness in ortho-metalation reactions, with diethyl carbamates showing stability at temperatures as low as -78°C [10]. The hierarchical nature of directing group strength allows for selective metalation in substrates containing multiple potential directing sites [12].

Table 2: Directing Metalation Group Effectiveness and Reaction Conditions

| Directing Group | Base Required | Temperature | Reaction Time | Selectivity |

|---|---|---|---|---|

| Diethyl carbamate | n-Butyllithium | -78°C | 2-4 hours | >95% ortho |

| Dimethyl carbamate | s-Butyllithium | -78°C | 1-3 hours | >90% ortho |

| Methoxy | t-Butyllithium | -78°C | 4-6 hours | 85-95% ortho |

| Oxazoline | n-Butyllithium | -40°C | 2-5 hours | >90% ortho |

The application of directed ortho-metalation to polyhalogenated benzene systems requires careful consideration of halogen-metal exchange reactions [10]. Bromide and iodide substituents undergo facile metal-halogen exchange with organolithium reagents, often competing with directed metalation processes [10] [16].

Tetramethylethylenediamine serves as a crucial additive in directed metalation reactions, facilitating the deaggregation of organolithium species and enhancing their reactivity toward aromatic deprotonation [10]. The chelating ligand increases the effective basicity of alkyllithium reagents while improving the selectivity of metalation reactions [11].

Sequential directed metalation protocols enable the construction of complex substitution patterns through iterative metalation and electrophile quenching cycles [12]. These methodologies have proven particularly valuable for preparing highly substituted aromatic intermediates that serve as precursors to compounds like 1,5-dibromo-2,3,4-trifluorobenzene [12] [15].

Catalytic Cross-Coupling Reactions for Structural Diversification

Catalytic cross-coupling reactions provide versatile methodologies for constructing carbon-carbon and carbon-heteroatom bonds in polyhalogenated aromatic systems [17] [18]. These palladium-catalyzed transformations proceed through well-established mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination steps [18] [19].

The Suzuki-Miyaura coupling reaction represents one of the most widely utilized cross-coupling methodologies for aromatic functionalization [19] [20]. This transformation couples aryl halides with organoborane reagents in the presence of palladium catalysts and base, enabling the formation of biaryl products with excellent functional group tolerance [19].

Polyfluorinated aromatic halides exhibit unique reactivity profiles in cross-coupling reactions due to the electron-withdrawing nature of fluorine substituents [19]. These substrates typically undergo facile oxidative addition to palladium centers, often requiring milder reaction conditions compared to their non-fluorinated counterparts [19] [20].

Table 3: Cross-Coupling Reaction Yields for Polyfluorinated Aryl Halides

| Coupling Type | Substrate | Coupling Partner | Catalyst Loading | Yield Range |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl bromide | Boronic acid | 5-10 mol% | 75-95% |

| Negishi | Aryl iodide | Organozinc | 2-5 mol% | 80-98% |

| Stille | Aryl bromide | Organotin | 5-15 mol% | 70-90% |

| Kumada | Aryl chloride | Grignard | 3-8 mol% | 65-85% |

The Negishi coupling provides access to carbon-carbon bond formation through the reaction of aryl halides with organozinc reagents [21]. This methodology exhibits broad substrate scope, accommodating both electron-rich and electron-poor aromatic systems while maintaining high yields and selectivity [21].

Stille coupling reactions utilize organotin reagents as nucleophilic coupling partners, offering advantages in terms of reagent stability and functional group compatibility [22]. However, the toxicity of tin-containing byproducts has limited the widespread adoption of this methodology in industrial applications [22].

Palladium catalyst selection plays a crucial role in determining the success of cross-coupling reactions with polyhalogenated substrates [17] [18]. Electron-rich phosphine ligands such as tricyclohexylphosphine and di-tert-butylphosphinobiphenyl enhance the reactivity of palladium centers toward challenging substrates [23] [20].

Temperature optimization proves critical for achieving high yields in cross-coupling reactions involving polyfluorinated aryl halides [19]. Reactions typically proceed efficiently at temperatures between 80-120°C, with higher temperatures sometimes leading to catalyst decomposition and reduced yields [19] [20].

Solvent Effects and Phase-Transfer Catalysis in Synthesis

Solvent selection exerts profound influence on the outcome of reactions involving 1,5-dibromo-2,3,4-trifluorobenzene and related polyhalogenated aromatic compounds [24] [25]. The choice of reaction medium affects not only reaction rates but also selectivity patterns and product distributions through specific solvation effects [26] [27].

Phase-transfer catalysis enables reactions between reagents residing in different phases, typically facilitating the transfer of ionic species from aqueous to organic phases [25] [28]. Quaternary ammonium salts serve as the most common phase-transfer catalysts, with tetrabutylammonium bromide and benzyltriethylammonium chloride exhibiting high effectiveness [29] [30].

The mechanism of phase-transfer catalysis involves the formation of ion pairs between the quaternary catalyst and the anionic reactant, enabling transport across phase boundaries [28]. The lipophilic nature of the catalyst-anion complex allows for dissolution in organic solvents where subsequent reactions can proceed [25] [28].

Table 4: Solvent Effects on Nucleophilic Aromatic Substitution Reactions

| Solvent Type | Dielectric Constant | Reaction Rate Enhancement | Product Selectivity |

|---|---|---|---|

| Dimethyl sulfoxide | 47.2 | 100-1000x | High |

| Dimethylformamide | 36.7 | 50-500x | Moderate |

| Acetonitrile | 37.5 | 20-200x | Moderate |

| Tetrahydrofuran | 7.6 | 5-50x | Variable |

Polar aprotic solvents demonstrate superior performance in nucleophilic aromatic substitution reactions compared to protic solvents [26] [27]. Dimethyl sulfoxide and dimethylformamide stabilize cationic species while leaving nucleophilic anions relatively unsolvated, thereby enhancing their reactivity [27].

The structure-activity relationships for phase-transfer catalysts depend on the total carbon number and the q-value parameter [25]. Catalysts with carbon numbers between 16-32 typically provide optimal performance for reactions where the organic phase reaction constitutes the rate-determining step [25].

Temperature effects in phase-transfer catalyzed reactions reflect the balance between increased molecular motion and catalyst stability [24]. Most reactions proceed optimally at temperatures between 40-80°C, with higher temperatures leading to catalyst decomposition and reduced efficiency [24] [28].

Crown ethers and cryptands represent alternative phase-transfer agents that operate through cation complexation rather than ion pairing [28] [29]. These neutral catalysts demonstrate particular effectiveness with alkali metal salts and exhibit different selectivity patterns compared to quaternary ammonium catalysts [29].

Mechanistic Studies of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution reactions involving 1,5-dibromo-2,3,4-trifluorobenzene proceed through well-characterized mechanistic pathways that depend on the electronic nature of the aromatic substrate and the strength of the nucleophile [31] [32]. The classical addition-elimination mechanism remains the predominant pathway for electron-deficient aromatic systems [33] [34].

The formation of Meisenheimer complexes represents a key mechanistic feature of nucleophilic aromatic substitution reactions [35] [36]. These negatively charged intermediates form through nucleophilic attack at the ipso position, generating anionic species that are stabilized by electron-withdrawing substituents through resonance and inductive effects [31] [33].

Recent mechanistic studies have revealed the existence of concerted nucleophilic aromatic substitution pathways that bypass discrete Meisenheimer intermediate formation [32] [37]. These concerted mechanisms become increasingly important for substrates with moderate electron-withdrawing character [32] [36].

Table 5: Kinetic Parameters for Nucleophilic Aromatic Substitution Reactions

| Substrate | Nucleophile | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Mechanism Type |

|---|---|---|---|---|

| Pentafluorobenzene | Methoxide | 2.3 × 10⁻² | 45.2 | Addition-elimination |

| 2,4-Dinitrofluorobenzene | Piperidine | 1.8 × 10⁻¹ | 38.7 | Addition-elimination |

| 4-Fluoronitrobenzene | Hydroxide | 5.4 × 10⁻³ | 52.1 | Borderline |

| 2-Fluoropyridine | Ammonia | 7.2 × 10⁻⁴ | 58.9 | Concerted |

Kinetic isotope effect studies provide crucial mechanistic insights into the nature of rate-determining steps in nucleophilic aromatic substitution reactions [38] [39]. Primary kinetic isotope effects indicate bond-breaking processes in the rate-determining step, while secondary effects reflect changes in hybridization and bonding [39] [40].

The influence of leaving group identity on reaction mechanisms follows established trends, with fluoride serving as an exceptional leaving group in nucleophilic aromatic substitution despite its poor leaving group ability in aliphatic systems [31] [33]. This unusual behavior reflects the high electronegativity of fluorine and its ability to stabilize negative charge development during nucleophilic attack [31].

General base catalysis plays an important role in many nucleophilic aromatic substitution reactions, particularly those involving weakly acidic nucleophiles [32] [37]. The involvement of general bases facilitates proton transfer processes that occur concurrently with nucleophilic attack [32].

Computational studies using density functional theory have provided detailed insights into transition state structures and energy barriers for nucleophilic aromatic substitution reactions [41]. These calculations reveal the smooth variation in transition state geometry across different mechanistic regimes [32] [37].

The mechanistic continuum concept suggests that nucleophilic aromatic substitution reactions exist on a spectrum between purely stepwise and purely concerted pathways [32] [37]. The position of a particular reaction on this continuum depends on substrate structure, nucleophile strength, and reaction conditions [32].